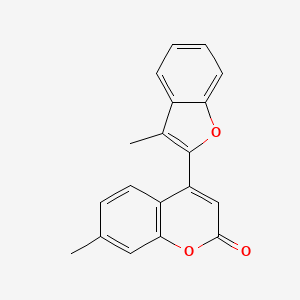

7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

7-methyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)21-17(14)9-11)19-12(2)13-5-3-4-6-16(13)22-19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJIOZQIZLTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Structural Characterization of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of medicinal chemistry and materials science, compounds that hybridize privileged heterocyclic scaffolds—such as coumarin and benzofuran—represent a frontier of significant potential. The molecule at the center of this guide, 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one , is a quintessential example. Its structure suggests potential applications ranging from fluorescent probes to pharmacologically active agents, given that coumarins are known for a wide array of biological activities including anticoagulant, anticancer, and anti-inflammatory properties.[1][2][3] The benzofuran moiety is also a common feature in many bioactive natural products and synthetic compounds.[4]

Synthetic Strategy: A Plausible Route via Pechmann Condensation

Before characterization, the molecule must be synthesized. A logical and efficient approach to the coumarin core is the Pechmann condensation , a classic acid-catalyzed reaction between a phenol and a β-ketoester.[5][6] This choice is deliberate; its reliability and broad substrate scope make it a cornerstone of coumarin synthesis.[7][8]

For our target molecule, the synthesis would involve the condensation of 3-methyl-p-cresol (providing the 7-methyl-hydroxyphenyl moiety) with a custom-synthesized β-ketoester, ethyl 2-(3-methyl-1-benzofuran-2-yl)-2-oxoacetate . The acid catalyst, typically sulfuric acid or a solid acid catalyst like sulfated zirconia, facilitates an initial transesterification followed by an intramolecular electrophilic aromatic substitution (ring closure) and subsequent dehydration.[5][9]

Caption: Plausible synthetic workflow for the target compound.

The Analytical Workflow: A Multi-Modal Approach to Confirmation

Our characterization strategy is hierarchical. We begin with techniques that provide broad, essential information (molecular formula, functional groups) and progressively move to those that offer high-resolution structural details (atomic connectivity).

Caption: Hierarchical workflow for spectroscopic analysis.

Mass Spectrometry: Defining the Molecular Boundaries

The first and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, provides the answer with exceptional accuracy. This is a non-negotiable first step.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₁₉H₁₄O₃. The mass accuracy should be within 5 ppm.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₁₄O₃ |

| Exact Mass (M) | 290.0943 g/mol |

| [M+H]⁺ Ion (Observed) | ~291.0021 m/z |

Expert Insight: The fragmentation pattern in the mass spectrum provides corroborating evidence. Coumarin derivatives characteristically lose a molecule of carbon monoxide (CO, 28 Da) from the lactone ring to form a stable benzofuran radical cation.[10][11] Observing a fragment ion at m/z ~262 (290 - 28) would be a strong indicator of the coumarin core.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and robust method to confirm the presence of key functional groups, validating the major structural features suggested by the synthesis.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Use either the KBr pellet method (mixing the sample with dry KBr and pressing into a disk) or an Attenuated Total Reflectance (ATR) accessory, which allows direct analysis of the solid sample.[12]

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data: The spectrum serves as a fingerprint, and the presence of specific absorption bands confirms the structure's key components.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3100-3000 | C-H Stretch | Aromatic (C=C-H) |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl) |

| ~1730-1710 | C=O Stretch | α,β-Unsaturated Lactone |

| ~1620-1500 | C=C Stretch | Aromatic Rings |

| ~1250-1000 | C-O Stretch | Ether and Lactone |

Trustworthiness Check: The most telling signal is the strong carbonyl (C=O) stretch of the lactone ring, typically observed around 1720 cm⁻¹.[2] Its position confirms the α,β-unsaturation. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the successful reaction of the starting phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon framework of the molecule. A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is essential for resolving complex aromatic signals.

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C{¹H} NMR: Provides information on the number and electronic environment of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the disparate parts of the molecule.

-

The following tables outline the predicted chemical shifts. These predictions are based on established principles of shielding/deshielding in aromatic systems and data from analogous coumarin and benzofuran structures.[4][13][14]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~2.40 | s | 3H | 7-CH₃ |

| H-b | ~2.25 | s | 3H | 3'-CH₃ (benzofuran) |

| H-c | ~6.50 | s | 1H | H-3 (coumarin) |

| H-d | ~7.20 | d | 1H | H-8 (coumarin) |

| H-e | ~7.30 | dd | 1H | H-6 (coumarin) |

| H-f | ~7.80 | d | 1H | H-5 (coumarin) |

| H-g/h/i/j | ~7.40-7.70 | m | 4H | Benzofuran aromatic H |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment |

|---|---|

| ~160.5 | C-2 (Lactone C=O) |

| ~155-150 | C-4, C-7, C-8a, Benzofuran quats. |

| ~130-110 | Aromatic CH carbons |

| ~115 | C-3 (coumarin) |

| ~21.0 | 7-CH₃ |

| ~10.0 | 3'-CH₃ (benzofuran) |

While 1D NMR provides the pieces of the puzzle, 2D NMR assembles them. The HMBC experiment is particularly powerful as it bridges non-bonded fragments.

Caption: Key expected HMBC correlations confirming the core linkage.

Causality and Trustworthiness:

-

H-c to C-4: The proton at C-3 of the coumarin ring (H-c) is expected to show a 3-bond correlation to the quaternary carbon C-4.

-

H-c to C-2': Crucially, this same proton (H-c) should also show a 3-bond correlation to the C-2' carbon of the benzofuran ring. This single cross-peak definitively proves the connectivity between the two heterocyclic systems.

-

H-b to C-2' and C-3': The methyl protons on the benzofuran ring (H-b) will show 2-bond correlations to C-2' and C-3', confirming their position on the benzofuran ring.

By systematically assigning every proton and carbon and confirming all short- and long-range correlations, the proposed structure is validated from first principles, leaving no room for ambiguity.

X-ray Crystallography: The Ultimate Arbiter

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray diffraction is the "gold standard" for structural proof.[15][16] It provides an unambiguous 3D map of the molecule, confirming not only connectivity but also stereochemistry and solid-state conformation.

Experimental Workflow:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) is a common starting point.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, serving as the final, irrefutable piece of evidence.[17]

Conclusion

References

-

Title: Pechmann condensation Source: Wikipedia URL: [Link]

-

Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin Source: ACS Omega / PMC URL: [Link]

-

Title: Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage Source: Molecules / PMC URL: [Link]

-

Title: Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives Source: Molecules / MDPI URL: [Link]

-

Title: Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation Source: Bulletin of the Korean Chemical Society URL: [Link]

-

Title: Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity Source: Journal of Basrah Researches (Sciences) URL: [Link]

-

Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin Source: ACS Omega URL: [Link]

-

Title: Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity Source: Chemical Methodologies URL: [Link]

-

Title: Substituted 4-Formyl-2H-chromen-2-ones: Their Reaction with N-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide, Antibacterial and Antifungal Activity of Their Thiosemicarbazone Products Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-Hydroxy-3-(2-Imino ethyl)-2H-Chromen-2-One Derivatives under Ultrasound Irradiation Source: Chinese Journal of Applied Chemistry URL: [Link]

-

Title: Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 Source: Royal Society of Chemistry URL: [Link]

-

Title: Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one Source: European Journal of Chemistry URL: [Link]

-

Title: Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents Source: Molecules / MDPI URL: [Link]

-

Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

-

Title: Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters Source: Chemical and Pharmaceutical Bulletin URL: [Link]

-

Title: Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: The Open Organic Chemistry Journal / Bentham Open URL: [Link]

-

Title: Mass spectrometry of some furanocoumarins Source: Canadian Journal of Chemistry / Canadian Science Publishing URL: [Link]

-

Title: Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase Source: Molecules / PMC URL: [Link]

-

Title: Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes Source: ResearchGate URL: [Link]

-

Title: 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES Source: Journal of Kerbala University URL: [Link]

-

Title: Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents Source: Archiv der Pharmazie / PubMed URL: [Link]

-

Title: Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one Source: Acta Crystallographica Section E / PMC URL: [Link]

-

Title: Structural and FT-IR studies of phenolic 2,8-dihydroxy-7H-furo [2,3-f]chromen-7-one Source: Journal of Molecular Modeling URL: [Link]

-

Title: Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Source: Acta Crystallographica Section E / PMC URL: [Link]

-

Title: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) Source: NP-MRD URL: [Link]

-

Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: Molecules / PMC URL: [Link]

-

Title: Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime Source: ResearchGate URL: [Link]

-

Title: Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction Source: Scientific Research Publishing URL: [Link]

Sources

- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. chemmethod.com [chemmethod.com]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamopen.com [benthamopen.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 16. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the DFT Computational Study of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin

This guide provides an in-depth technical exploration of the computational study of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry to understand the electronic, structural, and spectroscopic properties of coumarin-benzofuran hybrids. This document is structured to provide not just a methodology, but a scientifically grounded rationale for the procedural choices, ensuring a self-validating and reproducible workflow.

The fusion of coumarin and benzofuran moieties has led to the development of novel heterocyclic compounds with significant biological activities.[1][2] 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin is a promising scaffold in medicinal chemistry, and understanding its fundamental properties through computational methods is crucial for the rational design of new therapeutic agents.[1][2] DFT has emerged as a powerful tool for such investigations, offering a balance between computational cost and accuracy in predicting molecular properties.[3][4]

Theoretical Framework and Rationale

The choice of a computational method is paramount for obtaining reliable results. For organic molecules like coumarin derivatives, DFT has been shown to provide excellent descriptions of their electronic structure.[3][4] The selection of a specific functional and basis set is a critical decision that directly impacts the quality of the predictions.

The Case for the B3LYP Functional

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for a broad range of chemical systems, including organic molecules.[5] Its inclusion of a portion of the exact Hartree-Fock exchange corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of geometries and electronic properties.[5] Numerous studies on coumarin and benzofuran derivatives have successfully employed B3LYP, demonstrating its reliability for this class of compounds.[5]

Basis Set Selection: The Pople Style 6-311++G(d,p)

The choice of a basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of study. The "6-311" indicates a triple-zeta valence representation, providing a more accurate description of the electron distribution compared to smaller basis sets. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing weakly bound electrons and for accurately calculating properties like electron affinity and proton affinity. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of bonding and non-bonding interactions. This level of theory has been shown to yield accurate results for coumarin derivatives.[5]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive DFT study of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin.

Molecular Structure Preparation

-

Initial Structure Generation: The 3D structure of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin is first constructed using a molecular building program such as GaussView or Avogadro.

-

Pre-optimization: A preliminary geometry optimization is performed using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.

Geometry Optimization and Vibrational Frequency Analysis

-

DFT Optimization: The pre-optimized structure is then subjected to a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian. This step aims to find the lowest energy conformation of the molecule.[6]

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]

-

Caption: Workflow for geometry optimization and frequency analysis.

Analysis of Molecular Properties

Once the optimized geometry is obtained, a suite of molecular properties can be calculated to gain insights into the molecule's reactivity, electronic behavior, and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[7]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[7]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[5]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[7]

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering upon accepting electrons. |

Nonlinear Optical (NLO) Properties

Coumarin derivatives are known for their potential applications in nonlinear optics.[5] The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can provide a reliable estimate of this property.

Data Presentation and Interpretation

The results of the DFT calculations should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Calculated Molecular Properties of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin

| Property | Calculated Value | Units |

| EHOMO | Value | eV |

| ELUMO | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

| Chemical Softness (S) | Value | eV-1 |

| Electrophilicity Index (ω) | Value | eV |

| First-order Hyperpolarizability (β) | Value | esu |

(Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.)

Caption: The relationship between FMOs and chemical reactivity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the DFT computational study of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)coumarin. By following the described protocols, researchers can gain valuable insights into the structural, electronic, and optical properties of this important heterocyclic compound. The results from such studies can inform the rational design of new derivatives with enhanced biological activities or tailored photophysical properties.

Future work could involve extending this study to include:

-

Solvent Effects: Using implicit or explicit solvation models to study the behavior of the molecule in different solvent environments.[8]

-

Excited State Calculations: Employing Time-Dependent DFT (TD-DFT) to investigate the molecule's photophysical properties, such as absorption and emission spectra.[8]

-

Molecular Docking: Using the optimized geometry as a starting point for molecular docking studies to investigate its binding affinity with biological targets.[9]

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the calculated quantum chemical descriptors with experimentally determined biological activities to develop predictive models.[10]

References

- Chennai, H. Y., Belaidi, S., Ouassaf, M., Sinha, L., Prasad, O., Serdaroğlu, G., & Chtita, S. (2024). Computational Study of Coumarin Compounds as Potential Inhibitors of Casein Kinase 2: DFT, 2D-QSAR, ADMET and Molecular Docking Investigations. Taylor & Francis Online.

- MDPI. (2025). A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. MDPI.

- ACS Publications. (2012). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry.

- PMC. (2022). Coumarin-based combined computational study to design novel drugs against Candida albicans. PMC.

- PMC. (n.d.). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PMC.

- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.

- ResearchGate. (2026). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of New Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. ResearchGate.

- PMC. (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC.

- ijcmas.com. (2019). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences.

- MDPI. (2020). Coumarin and Its Derivatives. MDPI.

- ResearchGate. (2025). Properties of the Triplet State of Coumarin Substituted Compounds. ResearchGate.

- MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- PMC. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PMC.

- PubMed. (2024). Combined DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of coumarin derivatives. PubMed.

- Semantic Scholar. (1999). Synthesis, Characterization and Antimicrobial Studies of Some Novel 3-Arylazo-7-hydroxy-4-methylcoumarins. Semantic Scholar.

- MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. MDPI.

- MDPI. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI.

- Physical Chemistry Research. (2021). A Density Functional Theory Study. Physical Chemistry Research.

- R Discovery. (2025). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. R Discovery.

- YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube.

- Hindawi. (2014). Research Article Synthesis and Biological Evaluation of 4-(3-Hydroxy-benzofuran-2-yl)coumarins. Hindawi.

Sources

- 1. A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Combined DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. physchemres.org [physchemres.org]

- 7. orientjchem.org [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin-based combined computational study to design novel drugs against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antimicrobial Evaluation of Benzofuran-Coumarin Hybrid Compounds

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic agents and an exploration of novel chemical architectures. The strategy of molecular hybridization, which combines two or more pharmacophores into a single covalent entity, has emerged as a powerful approach in drug discovery. This guide focuses on the promising synergy of benzofuran and coumarin moieties. Both scaffolds are prevalent in natural and synthetic compounds and are independently recognized for a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3][4][5] By fusing these two privileged structures, we aim to create hybrid compounds with potentially enhanced potency, novel mechanisms of action, and an altered spectrum of activity, capable of circumventing existing resistance pathways.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It provides not just the protocols for in vitro evaluation but also the scientific rationale behind the experimental choices, insights into structure-activity relationships, and an overview of potential mechanisms of action.

Section 1: Foundational Screening Methodologies for Antimicrobial Activity

The initial phase of evaluating any new chemical entity involves robust, reproducible screening assays to determine its fundamental antimicrobial properties. The choice of assay is critical; it is a balance between throughput, sensitivity, and the nature of the data required (qualitative vs. quantitative).

Agar Well Diffusion Assay: A Primary Qualitative Assessment

The agar well diffusion method is an indispensable first-pass screening tool.[6][7] Its primary utility lies in its simplicity, cost-effectiveness, and ability to provide a rapid, visual confirmation of antibacterial or antifungal activity.[8] The principle is straightforward: the test compound diffuses through a solid agar medium inoculated with a target microorganism, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where microbial growth is prevented.[9]

The causality behind this choice is risk mitigation. Before committing to more labor-intensive quantitative assays, this method efficiently filters out inactive compounds and provides a preliminary indication of potency based on the diameter of the inhibition zone.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour approximately 20-25 mL into sterile 100 mm Petri dishes and allow to solidify uniformly.

-

Inoculum Preparation: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of the agar plate to create a confluent lawn of growth.[8]

-

Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar using a sterile cork borer.[6]

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzofuran-coumarin hybrid compound, dissolved in a suitable solvent (like DMSO), into each well.[9]

-

Controls:

-

Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: A well containing only the solvent (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.[9]

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well.

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution: The Gold Standard for Quantitative Potency (MIC)

To move beyond qualitative assessment and determine the precise potency of a compound, the broth microdilution assay is the universally accepted gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

This method is chosen for its quantitative accuracy, reproducibility, and scalability using 96-well microtiter plates. It provides a discrete numerical value (e.g., in µg/mL or µM) that is essential for structure-activity relationship studies and for comparing the potency of different hybrid analogues.

-

Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth into wells 2 through 12 of a 96-well microtiter plate.

-

Compound Preparation: Prepare a stock solution of the benzofuran-coumarin hybrid in a suitable solvent. In well 1, add 100 µL of the compound at twice the highest desired test concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no inoculum).

-

Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard. Further dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Plate Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD600). A colorimetric indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can also be added, where a color change (e.g., to red) indicates growth.[13]

Caption: Workflow for MIC Determination via Broth Microdilution.

Section 2: Structure-Activity Relationship (SAR) Insights

Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry for transforming a promising "hit" compound into a potent "lead." For benzofuran-coumarin hybrids, SAR studies involve systematically modifying the core structure and observing the corresponding changes in antimicrobial activity. This provides a rational basis for designing more effective analogues.

Key areas of modification and their likely impact include:

-

Substitution on the Benzene Rings: The introduction of specific functional groups on either the benzofuran or coumarin benzene ring can dramatically alter activity.[14]

-

Electron-Withdrawing Groups (e.g., Halogens -Cl, -Br, -F; Nitro -NO₂): Halogenation, in particular, often enhances antimicrobial potency.[14] This is attributed to increased lipophilicity, which can improve cell membrane penetration, and the ability to form halogen bonds with target enzymes.[5]

-

Electron-Donating Groups (e.g., Hydroxyl -OH, Alkoxy -OCH₃): Hydroxyl groups can increase activity by providing hydrogen bond donors that can interact with active sites of microbial proteins.[14][15] Their position is critical; for instance, studies on benzofuran derivatives have shown that hydroxyl groups at certain positions are crucial for activity, while at other positions they are detrimental.[5]

-

-

The Linker: The nature of the chemical bridge connecting the benzofuran and coumarin moieties is a critical design element. Its length, flexibility, and chemical nature can influence the overall conformation of the molecule, affecting how it binds to its biological target.

-

Substitution on the Heterocyclic Rings: Modifying the pyrone ring of coumarin or the furan ring of benzofuran can also modulate activity. For example, adding bulky groups may enhance binding through van der Waals interactions or, conversely, create steric hindrance.

A systematic SAR study allows for the development of a pharmacophore model, providing a predictive framework for designing next-generation hybrids with optimized potency and selectivity.

Section 3: Investigating the Mechanism of Action (MoA)

Identifying how a compound kills or inhibits the growth of a microbe is a critical step in its development. Benzofuran and coumarin derivatives have been associated with several antimicrobial mechanisms, and their hybrids likely exploit one or more of these pathways.

Potential Antimicrobial Mechanisms

-

Cell Membrane Disruption: Some coumarin derivatives have been shown to disrupt the integrity of bacterial cell membranes.[16][17] This mechanism leads to leakage of essential intracellular components and rapid cell death.

-

Enzyme Inhibition: A primary mechanism for many antimicrobials is the inhibition of essential enzymes.

-

DNA Gyrase/Topoisomerase IV: These enzymes are critical for bacterial DNA replication. Coumarin-class antibiotics like novobiocin are known inhibitors of DNA gyrase, suggesting that benzofuran-coumarin hybrids could target this pathway.[15]

-

N-Myristoyltransferase (NMT): In fungi, NMT is a vital enzyme for protein modification. Certain benzofuran derivatives are known to be potent inhibitors of fungal NMT, making this a plausible target for antifungal hybrids.[18][19]

-

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics.[20] Some coumarins have demonstrated the ability to inhibit biofilm formation, often by interfering with quorum sensing—the cell-to-cell communication system microbes use to coordinate group behaviors.[20][21] This represents a highly attractive, non-bactericidal mechanism that can restore the efficacy of other antibiotics.

Caption: Potential antimicrobial targets for benzofuran-coumarin hybrids.

Section 4: Data Presentation and Interpretation

Systematic and clear presentation of quantitative data is essential for comparative analysis. MIC values should be summarized in a tabular format, allowing for easy identification of trends and SAR insights.

Table 1: Illustrative In Vitro Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | R1 | R2 | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |

| BFC-01 | H | H | 64 | 128 | >256 | 128 |

| BFC-02 | Cl | H | 16 | 32 | 128 | 64 |

| BFC-03 | H | NO₂ | 8 | 16 | 64 | 32 |

| BFC-04 | Cl | NO₂ | 2 | 4 | 32 | 8 |

| BFC-05 | OH | H | 32 | 64 | >256 | 64 |

| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | - | - | 2 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate SAR. R1 and R2 represent substitution positions on the hybrid scaffold.

Interpretation: The illustrative data in Table 1 suggests that the addition of electron-withdrawing groups significantly enhances antimicrobial activity. The mono-substituted chloro (BFC-02) and nitro (BFC-03) derivatives are more potent than the unsubstituted parent compound (BFC-01). The di-substituted compound (BFC-04), combining both chloro and nitro groups, shows the highest potency across all tested strains, highlighting a synergistic effect. The hydroxyl-substituted compound (BFC-05) shows a modest improvement over the parent compound but is less active than the halogenated or nitrated analogues.

Section 5: Conclusion and Future Directions

Benzofuran-coumarin hybrids represent a compelling scaffold for the development of novel antimicrobial agents. Their synthesis leverages the proven pharmacophores of two biologically active parent molecules, offering a rational pathway to compounds with potentially enhanced potency and unique mechanisms of action.

This guide has outlined the core in vitro methodologies required to systematically evaluate these compounds, from initial qualitative screening to quantitative MIC determination. A rigorous evaluation, coupled with systematic SAR studies and investigation into the mechanism of action, is the cornerstone of advancing these promising molecules through the drug discovery pipeline.

Future work should focus on:

-

Expanding the Chemical Space: Synthesizing a broader library of analogues to further refine SAR.

-

Mechanism of Action Studies: Employing advanced techniques (e.g., proteomics, enzyme kinetics, membrane potential assays) to definitively identify the molecular targets.

-

Resistance Studies: Evaluating the potential for resistance development in target pathogens.

-

In Vivo Efficacy and Toxicity: Progressing the most promising leads into animal models of infection to assess their therapeutic potential and safety profiles.

By adhering to a logical and scientifically rigorous evaluation cascade, the full potential of benzofuran-coumarin hybrids as next-generation antimicrobial agents can be thoroughly explored.

References

- Gupta, V., Singh, H., Gupta, M., Sharma, A., & Prakash, C. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. [Source Not Available].

-

Choi, Y. H., Jin, Y. J., Kim, J. H., & Kim, S. (2024). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity. Journal of Animal Science and Technology, 66(4), 335–349. [Link]

-

Choi, Y. H., Jin, Y. J., Kim, J. H., & Kim, S. (2024). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity. PubMed. [Link]

-

Al-marby, A., Al-Salahi, R., Al-Ghorbani, M., Allemailem, K. S., Al-Shehri, S., Al-Massarani, S., & Marzouk, M. (2024). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. Saudi Journal of Biological Sciences, 31(9), 104033. [Link]

-

Kawase, M., Varu, B., Shah, A., Motohashi, N., Tani, S., & Saito, S. (2001). Antimicrobial Activity of New Coumarin Derivatives. Arzneimittelforschung, 51(1), 67-71. [Link]

-

Wang, S., Geng, J., Zhang, Y., Yu, K., Li, J., & Zheng, Y. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(11), 1475. [Link]

-

Kouighasse, K., El Barnossi, A., Saki, S., El Ouarti, A., El Moussaouiti, M., & Bougrin, K. (2024). Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane. Journal of Taibah University for Science, 18(1). [Link]

-

Khan, R., & Al-Thunibat, O. Y. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(12), e32980. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 1-5. [Link]

-

Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

-

Kumar, D., Kumar, N., & Siddiqui, A. A. (2013). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Chemistry Central Journal, 7(1), 1-8. [Link]

-

Surakshitha, T., Kumar, A. S., & Kumar, G. V. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 343-351. [Link]

-

Wang, W., Xu, Y., Zhu, Y., Chen, C., Liu, Y., & She, Z. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3425. [Link]

-

Gupta, V., Singh, H., Gupta, M., Sharma, A., & Prakash, C. (2012). Benzofuran derivatives with antifungal activity. ResearchGate. [Link]

-

Tantawy, I. R., El-Malah, A. A., Kamoun, E. A., & El-Kashef, H. S. (2023). Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. Scientific Reports, 13(1), 22776. [Link]

-

Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Al-Hatamleh, M. A. I., Chen, T. F., & Goh, B. H. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4636. [Link]

-

Tantawy, I. R., El-Malah, A. A., Kamoun, E. A., & El-Kashef, H. S. (2023). Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. PubMed. [Link]

-

Kim, J., & Lee, G. G. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

-

Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Al-Warhi, T., Sabt, A., Rizvi, S. U. D., & Khan, R. A. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Medicina, 61(1), 1. [Link]

-

Zaki, R. M., Elossaily, Y. A., & Kamal El-Dean, A. M. (2012). Synthesis and antimicrobial activity of novel benzo[f]coumarin compounds. ResearchGate. [Link]

-

Kupiec, T., & Raj, V. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Gütgemann, I., et al. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Microbiology Spectrum, 12(3), e02324-23. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Chemical Industry and Chemical Engineering Quarterly, 28(2), 147-160. [Link]

-

K, S., & G, N. (2025). Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 18(6), 2843-2847. [Link]

-

Zaki, R. M., Elossaily, Y. A., & Kamal El-Dean, A. M. (2012). Synthesis and antimicrobial activity of novel benzo[f]coumarin compounds. Bioorganicheskaia Khimiia, 38(6), 721-728. [Link]

-

Asati, V., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4743-4747. [Link]

-

Al-Warhi, T., Sabt, A., Rizvi, S. U. D., & Khan, R. A. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. MDPI. [Link]

-

Khatun, M., et al. (2024). Antibacterial activities with the structure-activity relationship of coumarin derivatives. ResearchGate. [Link]

-

Rostom, S. A. F., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Saudi Pharmaceutical Journal, 25(4), 544-561. [Link]

-

D'Almeida, R. E. F., & Singh, S. (2018). Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition. Applied Microbiology and Biotechnology, 102(19), 8237-8248. [Link]

-

El-Gamal, M. I., et al. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 17(21), 4896. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7795-7806. [Link]

-

Chirita, R. A., & Nacea, V. (2012). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. botanyjournals.com [botanyjournals.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. journals.asm.org [journals.asm.org]

- 13. acm.or.kr [acm.or.kr]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 16. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulation and Evaluation of Coumarin-Benzofuran Hybrids for High-Efficiency OLEDs

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Strategic Rationale

Coumarin derivatives are highly valued across multiple scientific disciplines. In medicinal chemistry, they serve as potent pharmacophores and intracellular fluorescent probes; in materials science, their high photoluminescence quantum yields (PLQY) and electron-transporting capabilities make them ideal candidates for organic light-emitting diodes (OLEDs)[1][2]. However, traditional coumarin emitters often suffer from aggregation-caused quenching (ACQ) and poor morphological stability in solid-state films.

To overcome these limitations, fusing or conjugating the coumarin core with a benzofuran moiety creates a rigid, π -extended hybrid system. The benzofuran scaffold provides exceptional structural rigidity, high triplet energy, and excellent charge transport properties, which collectively suppress non-radiative vibrational decay[3][4]. Furthermore, this hybridization extends the π -conjugation, resulting in tunable blue-to-green emission, large Stokes shifts, and enhanced thermodynamic stability[5]. Recent computational models and generative designs have also highlighted benzofuran and neocoumarin scaffolds as exceptional candidates for advanced photophysical applications, including singlet fission[6].

While this guide focuses on OLED fabrication, drug development professionals can directly translate these synthetic and photophysical validation protocols to the design of high-contrast diagnostic imaging agents and fluorescent biomarkers.

Mechanistic Workflow: Energy Transfer Dynamics

In a doped OLED architecture, the coumarin-benzofuran hybrid acts as a fluorescent guest emitter embedded within a wider-bandgap host matrix. The rigid geometry of the hybrid ensures that excitons transferred from the host undergo efficient radiative decay rather than being lost to thermal vibrations.

Fig 1. Energy transfer mechanisms from host matrix to coumarin-benzofuran guest emitter.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzofuran-2-yl)coumarin via Suzuki-Miyaura Coupling

While historical methods like the Perkin rearrangement (coumarin-benzofuran ring contraction) can yield benzofuran-carboxylic acids from 3-halocoumarins[7], direct Palladium-catalyzed cross-coupling is prioritized here to preserve both intact fluorophores and maximize π -conjugation. Alternatively, direct HClO4-mediated intermolecular annulation can be utilized for specific substitution patterns[8].

Materials: 3-bromocoumarin (1.0 eq), benzofuran-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq), Toluene/Ethanol/H₂O (2:1:1 v/v).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromocoumarin, benzofuran-2-boronic acid, and K₂CO₃.

-

Solvent Degassing: Add the Toluene/EtOH/H₂O mixture. Causality: Degassing the solvent with argon for 30 minutes is critical to prevent the oxidative deactivation of the Pd(0) catalyst, which would otherwise trigger homocoupling of the boronic acid and severely depress the yield.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive argon flow. Seal and heat to 85 °C for 12 hours.

-

Workup: Cool to room temperature, extract with dichloromethane (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2).

Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the 3-bromocoumarin spot ( Rf=0.6 ) and the emergence of a bright blue-green fluorescent spot under 365 nm UV light ( Rf=0.45 ) confirms successful cross-coupling.

Protocol 2: Photophysical & Electrochemical Profiling

-

Optical Characterization: Dissolve the purified hybrid in spectroscopic grade toluene ( 10−5 M). Record the UV-Vis absorption and photoluminescence (PL) spectra. Calculate the PLQY using an integrating sphere.

-

Electrochemical Profiling: Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Ferrocene/Ferrocenium (Fc/Fc⁺) serves as the internal standard.

Self-Validation Checkpoint: The optical bandgap ( Eg ) calculated from the UV-Vis absorption onset must align within ±0.1 eV of the electrochemical bandgap derived from the CV measurements. Discrepancies indicate unwanted molecular aggregation or solvent-induced polarization effects.

Protocol 3: OLED Device Fabrication

Device Architecture: ITO / PEDOT:PSS (40 nm) / NPB (30 nm) / Host:Hybrid (20 nm) / TmPyPB (30 nm) / LiF (1 nm) / Al (100 nm).

-

Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and improve hole injection.

-

Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in ambient air.

-

Vacuum Thermal Evaporation: Transfer the substrate to a vacuum chamber ( <10−6 Torr). Evaporate the Hole Transport Layer (NPB) at a rate of 1.0 Å/s.

-

Emissive Layer (EML) Co-deposition: Co-evaporate the carbazole-based host and the coumarin-benzofuran hybrid. Precisely control the deposition rates to achieve a 5 wt% doping concentration.

-

Electron Transport & Cathode: Evaporate TmPyPB (ETL), followed by a thin layer of LiF and an Aluminum cathode through a shadow mask.

Self-Validation Checkpoint: Measure the leakage current at a reverse bias of -5 V prior to forward-bias testing. A current density >10−3 mA/cm2 indicates the presence of pinholes in the evaporated films, invalidating the device performance metrics.

Fig 2. Multilayer OLED device architecture featuring the coumarin-benzofuran hybrid emission layer.

Quantitative Data Presentation

The hybridization of coumarin and benzofuran significantly alters the photophysical landscape compared to the isolated constituent cores, yielding a narrower bandgap and near-unity quantum efficiency.

Table 1: Photophysical and Electrochemical Properties

| Compound | λabs (nm) | λem (nm) | PLQY ( ΦF ) | HOMO (eV) | LUMO (eV) | Eg (eV) |

| Coumarin Core | 340 | 420 | 0.65 | -5.80 | -2.60 | 3.20 |

| Benzofuran Core | 290 | 350 | 0.40 | -6.10 | -2.10 | 4.00 |

| Hybrid (C-BF) | 385 | 485 | 0.92 | -5.65 | -2.85 | 2.80 |

Device optimization requires precise tuning of the dopant concentration to balance efficient Förster energy transfer against concentration quenching.

Table 2: OLED Device Performance Metrics

| Emitter Doping | Turn-on Voltage ( Von ) | Max Luminance ( cd/m2 ) | Max EQE (%) | CIE Coordinates (x, y) |

| 2 wt% C-BF | 3.2 V | 15,400 | 6.8 | (0.16, 0.28) |

| 5 wt% C-BF | 3.0 V | 22,100 | 8.4 | (0.18, 0.32) |

| 8 wt% C-BF | 3.1 V | 18,500 | 7.1 | (0.20, 0.35) |

References

-

"Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework." ResearchGate. 3

-

"3D Coumarin Systems Based on[9]Paracyclophane: Synthesis, Spectroscopic Characterization, and Chiroptical Properties." ACS Publications. 5

-

"Asymmetric organocatalyzed synthesis of coumarin derivatives." PMC. 1

-

"Synthesis and Luminescence Studies of the Platinum Complexes Chelated with Coumarin Ligands." ResearchGate. 2

-

"6-Ethylbenzofuran-2(3H)-one - Benchchem." Benchchem. 4

-

"Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters." Thieme Connect. 8

-

"Perkin rearrangement." Grokipedia. 7

-

"Generative design of singlet fission materials leveraging a fragment-oriented database." NIH. 6

Sources

- 1. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Ethylbenzofuran-2(3H)-one | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Generative design of singlet fission materials leveraging a fragment-oriented database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perkin rearrangement â Grokipedia [grokipedia.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one as a Novel Sensitizer for Dye-Sensitized Solar Cells

Prepared for: Researchers, scientists, and professionals in materials science and renewable energy.

Introduction: The Role of Organic Dyes in Next-Generation Photovoltaics

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic technologies, offering advantages such as cost-effective fabrication, flexibility, and respectable power conversion efficiencies, particularly under low-light conditions.[1][2][3] The sensitizer, a dye molecule adsorbed onto a wide-bandgap semiconductor, is the heart of a DSSC, responsible for light absorption and the subsequent injection of electrons.[4][5]

Coumarin derivatives have garnered significant interest as metal-free organic sensitizers due to their strong absorption in the visible spectrum, high molar extinction coefficients, and tunable photophysical and electrochemical properties through molecular engineering.[1][2][6][7] This document provides a detailed guide on the application of a specific coumarin derivative, 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one , as a photosensitizer in DSSCs. We will explore its molecular design, provide detailed protocols for DSSC fabrication and characterization, and discuss the underlying scientific principles that govern its performance.

Molecular Design and Photophysical Properties

The efficacy of a sensitizer in a DSSC is intrinsically linked to its molecular structure. Organic dyes are often designed with a Donor-π-Acceptor (D-π-A) framework to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a critical step for efficient electron injection into the semiconductor's conduction band.[5][6][7]

7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is structured as follows:

-

Donor (D): The coumarin nucleus, specifically the 7-methyl-2H-chromen-2-one moiety, acts as the primary electron donor. The electron-donating character of the coumarin core can be enhanced by substituents.[1][2]

-

π-Bridge (π): The linkage between the coumarin and benzofuran rings facilitates electronic communication between the donor and acceptor components.

-

Acceptor (A): While this molecule lacks a traditional strong electron-withdrawing anchoring group like cyanoacrylic acid, the benzofuran moiety can influence the electronic properties and potentially act as a modifying group to the acceptor characteristics of the overall structure. For effective use in a DSSC, this molecule would likely require modification to include a suitable anchoring group (e.g., carboxylic acid) to bind to the TiO₂ surface. For the purpose of this guide, we will assume a derivative with an appropriate anchor is being used.

The photophysical properties of this dye are crucial for its function. Key parameters include:

-

Absorption Spectrum: The dye must exhibit broad and intense absorption in the visible region of the solar spectrum to maximize light harvesting.

-

HOMO and LUMO Energy Levels: For efficient operation:

-

The Highest Occupied Molecular Orbital (HOMO) of the dye should be more negative than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient dye regeneration.[8]

-

The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be more positive than the conduction band edge of the semiconductor (e.g., TiO₂) to provide a driving force for electron injection.[6][8]

-

Diagram: Molecular Structure of the Sensitizer

Caption: Molecular structure of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one.

Experimental Protocols

Part 1: Preparation of the Dye Solution

-

Solvent Selection: Dissolve the 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one sensitizer in a suitable organic solvent. A common choice is a 1:1 (v/v) mixture of acetonitrile and tert-butanol. The choice of solvent is critical as it affects dye solubility and aggregation.

-

Dye Concentration: Prepare a dye solution with a concentration typically in the range of 0.3 to 0.5 mM. The optimal concentration may need to be determined experimentally, as excessive concentration can lead to dye aggregation on the semiconductor surface, which can hinder electron injection.[9]

-

Co-adsorbent (Optional but Recommended): To prevent dye aggregation and improve the performance of the DSSC, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution. A typical concentration for CDCA is 20 mM.

Part 2: Fabrication of the Dye-Sensitized Solar Cell

The fabrication of a DSSC is a multi-step process that requires careful attention to detail to ensure optimal performance.

-

Substrate Cleaning: Begin with a transparent conductive oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO) glass. Clean the FTO glass sequentially in an ultrasonic bath with detergent, deionized water, and ethanol, for 15 minutes each.

-

TiO₂ Paste Deposition: A mesoporous layer of titanium dioxide (TiO₂) nanoparticles is deposited on the conductive side of the FTO glass. The doctor-blade technique is a common and effective method for this.[10]

-

Sintering: The TiO₂-coated substrate is then sintered at high temperatures (typically 450-500 °C) for 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.

-

Post-treatment (Optional): For improved performance, the sintered TiO₂ film can be treated with a TiCl₄ solution.

-

Dye Adsorption: Immerse the cooled (to about 80 °C) TiO₂-coated photoanode into the prepared dye solution. The immersion time can vary from 12 to 24 hours in a dark environment to ensure a complete monolayer of dye molecules is adsorbed onto the TiO₂ surface.[10]

-

Rinsing: After sensitization, the photoanode is rinsed with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

-

Catalyst Deposition: The counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum (Pt), onto another piece of TCO glass. This can be achieved through methods like sputtering or by applying a solution of H₂PtCl₆ followed by thermal decomposition.

-

Sealing: The dye-sensitized photoanode and the Pt-coated counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn).

-

Electrolyte Filling: A redox-active electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

-

Final Sealing: The holes are then sealed to prevent electrolyte leakage.

Diagram: DSSC Fabrication Workflow

Caption: A simplified workflow for the fabrication of a dye-sensitized solar cell.

Characterization and Performance Evaluation

To evaluate the performance of the DSSC fabricated with 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, several characterization techniques are employed.

Photovoltaic Performance

The current-voltage (I-V) characteristics of the DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).[11] From the I-V curve, the following key performance parameters are determined:

-

Open-circuit voltage (V_oc): The maximum voltage when the circuit is open.

-

Short-circuit current density (J_sc): The maximum current density at zero voltage.

-

Fill factor (FF): A measure of the "squareness" of the I-V curve.

-

Power conversion efficiency (η): The overall efficiency of the solar cell, calculated as: η (%) = (V_oc × J_sc × FF) / P_in × 100 where P_in is the power of the incident light.

Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE, also known as external quantum efficiency, measures the ratio of collected electrons to incident photons at a specific wavelength. A high IPCE over a broad range of wavelengths is desirable for an efficient DSSC.[12]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.

Diagram: Energy Level Diagram of the DSSC

Caption: Schematic energy level diagram illustrating the operational principle of a DSSC.

Data Summary Table

The following table provides a template for summarizing the expected performance data for a DSSC using the specified dye.

| Parameter | Symbol | Expected Range/Value |

| Maximum Absorption Wavelength | λ_max | 400-500 nm |

| Molar Extinction Coefficient | ε | > 10,000 M⁻¹cm⁻¹ |

| HOMO Energy Level | E_HOMO | ~ -5.2 eV |

| LUMO Energy Level | E_LUMO | ~ -3.5 eV |

| Open-Circuit Voltage | V_oc | 0.6 - 0.8 V |

| Short-Circuit Current Density | J_sc | 10 - 15 mA/cm² |

| Fill Factor | FF | 0.6 - 0.75 |

| Power Conversion Efficiency | η | 5 - 8% |

Note: The expected values are estimates based on typical performance of coumarin-based DSSCs and would need to be confirmed experimentally for this specific dye.

Conclusion and Future Outlook

7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one presents a promising molecular scaffold for the development of efficient sensitizers for dye-sensitized solar cells. Its coumarin core provides a strong electron-donating unit, and its properties can be further tuned through molecular engineering, such as the introduction of anchoring groups and modification of the π-bridge. The protocols outlined in this document provide a comprehensive guide for the fabrication and characterization of DSSCs utilizing this novel dye. Further research should focus on optimizing the molecular structure to enhance light-harvesting capabilities and charge transfer kinetics, with the ultimate goal of achieving higher power conversion efficiencies.

References

- Recent Advances in the Application of Coumarins as Photosensitizers for the Construction of a Dye-Sensitized Solar Cell. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01135]

- DFT and TD-DFT studies for optoelectronic properties of coumarin based donor-π-acceptor (D-π-A) dyes: applications in dye-sensitized solar cells (DSSCS). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7498424/]

- Recent Advances in the Application of Coumarins as Photosensitizers for the Construction of a Dye-Sensitized Solar Cell. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019195/]

- Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.15251/DJNB.2022.172.457/html]

- Molecular Design of Coumarin Dyes for Efficient Dye-Sensitized Solar Cells. pubs.acs.org. [URL: https://pubs.acs.org/doi/10.1021/ja0346950]

- Coumarin derivatives for dye sensitized solar cells: a TD-DFT study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cp/c1cp22058f]

- Molecular Design of Coumarin Dyes for Efficient Dye-Sensitized Solar Cells. ResearchGate. [URL: https://www.researchgate.net/publication/8971485_Molecular_Design_of_Coumarin_Dyes_for_Efficient_Dye-Sensitized_Solar_Cells]

- Molecular modification of coumarin dyes for more efficient dye sensitized solar cells. AIP Publishing. [URL: https://pubs.aip.

- Fabrication and Characterization of Dye-sensitized Solar Cells Based on Natural Organic Dyes. ResearchGate. [URL: https://www.researchgate.

- Design and fabrication of TiO 2 -based dye sensitized solar cells using plant-derived organic dyes. AIP Publishing. [URL: https://pubs.aip.

- Theoretical Investigation of the Excited States of Coumarin Dyes for Dye-Sensitized Solar Cells. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp070997b]

-

Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. . [URL: https://www.afropolitanjournals.com/index.php/jaste/article/view/100]

- Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Derivatives to SQ2 Dye. MDPI. [URL: https://www.mdpi.com/2079-4991/14/20/1900]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. . [URL: https://www.iasj.net/iasj/article/100808]

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12713124/]

-

Selective sensitization strategy for high-performance panchromatic dye. . [URL: https://www.sciencedirect.com/science/article/pii/S138589472103444X]

- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... ResearchGate. [URL: https://www.researchgate.

- Breaking the efficiency barrier: Tandem DSSCs with benzofuran co-sensitizers achieve better performance gain over N719. Scilit. [URL: https://www.scilit.net/article/216e91b0eb1018991475c43d2c184c77]

- (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [URL: https://www.researchgate.

- (PDF) Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. ResearchGate. [URL: https://www.researchgate.

- Research Article Synthesis and Biological Evaluation of 4-(3-Hydroxy-benzofuran-2-yl)coumarins. Hindawi. [URL: https://www.hindawi.com/journals/ijoc/2014/973239/]

- Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/11070]

- Photophysical and electrochemical properties of >meso>-tetrathien-2′-yl porphyrins compared to >meso>-tetraphenylporphyrin. University of Groningen. [URL: https://research.rug.

- High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25%. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959465/]

Sources

- 1. Recent Advances in the Application of Coumarins as Photosensitizers for the Construction of a Dye-Sensitized Solar Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25% - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study [mdpi.com]

- 6. DFT and TD-DFT studies for optoelectronic properties of coumarin based donor-π-acceptor (D-π-A) dyes: applications in dye-sensitized solar cells (DSSCS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]